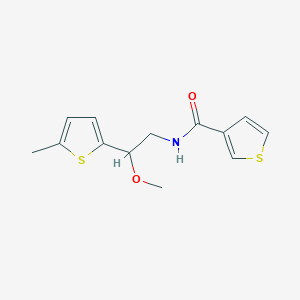

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide is a thiophene-derived carboxamide featuring a 2-methoxyethyl side chain substituted with a 5-methylthiophen-2-yl group.

Activation of the carboxylic acid: Thiophene-3-carboxylic acid derivatives are typically converted to acyl chlorides or activated esters.

Amide coupling: Reaction with a substituted ethylamine (e.g., 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine) using coupling agents like HBTU and DIPEA in dry DMF .

The structural complexity arises from the methoxy group and 5-methylthiophene substituent, which confer unique electronic and steric properties. These features influence solubility, crystallinity, and biological interactions.

Properties

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S2/c1-9-3-4-12(18-9)11(16-2)7-14-13(15)10-5-6-17-8-10/h3-6,8,11H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKDSBNGCGVRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C2=CSC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core The initial step may include the formation of 5-methylthiophene-2-yl ethylamine, followed by methoxylation to introduce the methoxy group

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, are employed for substitution reactions.

Major Products Formed:

Oxidation Products: Thiophene-3-carboxylic acid derivatives.

Reduction Products: Reduced thiophene derivatives.

Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives can be explored for their biological activity, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are being investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in electronic devices.

Mechanism of Action

The mechanism by which N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Their Properties

A comparative analysis of key thiophene carboxamide derivatives is presented below:

Structure-Activity Relationship (SAR) Analysis

- Electron-Donating Groups (e.g., Methoxy) : The 2-methoxyethyl group in the target compound likely improves solubility compared to nitro (electron-withdrawing) substituents in , balancing lipophilicity for membrane penetration.

- Similar methyl-substituted isoxazole derivatives show enhanced CNS penetration .

- Aromatic Ring Geometry : Dihedral angles between aromatic rings (e.g., 8.5–13.5° in ) influence molecular packing and intermolecular interactions, which correlate with crystallinity and stability.

Physicochemical and Crystallographic Properties

- Solubility: Methoxy and hydroxy groups (e.g., in ) increase polarity, enhancing aqueous solubility compared to nitro or cyano derivatives.

- Melting Points : Thiophene carboxamides typically exhibit high melting points (>300 K) due to strong intermolecular interactions (e.g., hydrogen bonding in ).

- Crystallinity : Weak C–H⋯O/S interactions (observed in ) contribute to crystal lattice stability, which is critical for pharmaceutical formulation.

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring, a methoxy group, and an amide functional group. The molecular formula is represented as , with a molecular weight of approximately 285.39 g/mol. The structural arrangement of these components contributes to its chemical behavior and biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities, including:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Core : Starting from 5-methylthiophene, various reactions are employed to introduce the necessary substituents.

- Methoxylation : A methoxy group is added using methanol under acidic conditions.

- Amidation : The final step involves the reaction with an appropriate carboxylic acid derivative to form the amide bond.

Table 1: Summary of Biological Activities

Case Studies

- Antibacterial Studies : Research indicates that derivatives of thiophene compounds demonstrate improved antibacterial activity compared to their parent structures. In one study, modifications to the thiophene ring enhanced potency against Gram-positive bacteria .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that variations in substituents significantly affect the biological activity of thiophene derivatives. For instance, the introduction of different alkyl groups can modulate the interaction with bacterial enzymes .

- Pharmacokinetics : Detailed pharmacokinetic studies are necessary to understand absorption, distribution, metabolism, and excretion (ADME) profiles for effective therapeutic applications. Early data suggest that modifications can lead to favorable ADME characteristics .

Q & A

Basic: What are the standard synthetic routes for N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-3-carboxamide?

Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted thiophene amines with activated carboxylic acid derivatives (e.g., acyl chlorides). For example:

- Step 1 : Prepare the amine precursor (e.g., 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine) via reductive amination or alkylation.

- Step 2 : Couple the amine with thiophene-3-carbonyl chloride under anhydrous conditions (e.g., acetonitrile or dichloromethane) with a base like triethylamine to neutralize HCl byproducts .

- Alternative methods : Solvent-free microwave-assisted synthesis (e.g., using cyclohexanone and Al₂O₃ as a solid support) improves reaction efficiency .

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation involves:

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs for refinement) resolves bond lengths, angles, and dihedral angles between aromatic rings .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for methoxy, thiophene, and amide protons (e.g., δ 3.3–3.5 ppm for methoxy groups) .

- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .

- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .

Advanced: How can synthetic yields be optimized for large-scale production?

Answer:

Optimization strategies include:

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves purity by minimizing side reactions .

- Purification : Employ recrystallization (e.g., from ethanol/isopropyl alcohol) or reverse-phase HPLC for high-purity isolates (>95%) .

- Solvent selection : Non-polar solvents (e.g., toluene) reduce byproduct formation in condensation steps .

Advanced: How do intramolecular interactions affect the compound’s conformation?

Answer:

Intramolecular hydrogen bonds (e.g., N–H⋯O, C–H⋯O) and π-π stacking between thiophene rings lock the molecular conformation:

- Example : In related thiophene carboxamides, intramolecular N–H⋯O bonds form pseudo-six-membered rings, restricting rotation and stabilizing planar geometries .

- Impact : Conformational rigidity influences solubility and bioavailability. Computational modeling (e.g., DFT) predicts dominant conformers and guides derivatization .

Advanced: How can conflicting spectroscopic data be resolved during characterization?

Answer:

Contradictions (e.g., unexpected NMR splitting or IR shifts) arise from:

- Tautomerism : Thiophene rings may exhibit keto-enol tautomerism, altering spectral profiles. Use variable-temperature NMR to identify dynamic equilibria .

- Impurities : Trace solvents or unreacted intermediates mimic target signals. Cross-validate with TLC, GC-MS, or elemental analysis .

- Crystallographic validation : Compare experimental X-ray data with computational models (e.g., Mercury CSD) to resolve ambiguities .

Advanced: What strategies are used to evaluate biological activity in vitro?

Answer:

- Target-based assays : Screen against enzymes (e.g., kinases) or receptors (e.g., adenosine receptors) using fluorescence polarization or SPR .

- Cellular assays : Test cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., NF-κB inhibition) in cell lines (e.g., HeLa or RAW 264.7) .

- ADME profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 monolayers) to prioritize lead compounds .

Advanced: How can computational methods guide derivative design?

Answer:

- Docking studies : Use AutoDock or Glide to predict binding modes to target proteins (e.g., cyclooxygenase-2) .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity to optimize potency .

- MD simulations : Analyze stability of ligand-protein complexes over nanosecond timescales to refine pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.